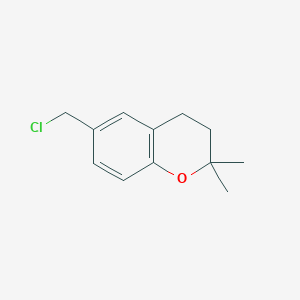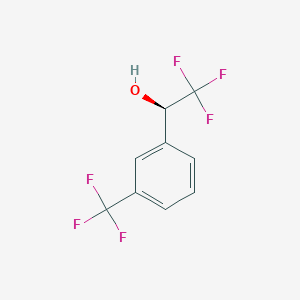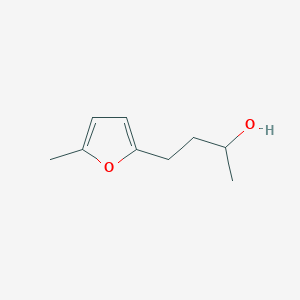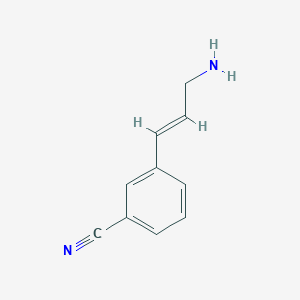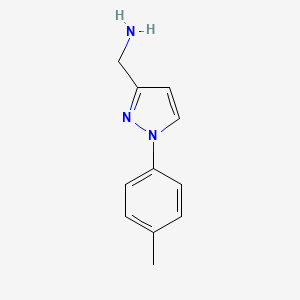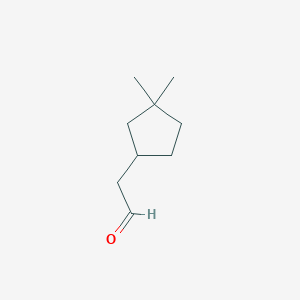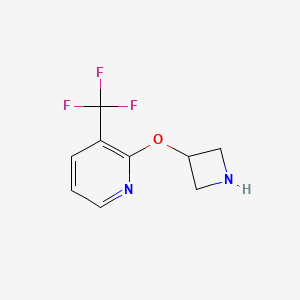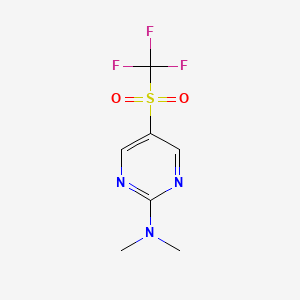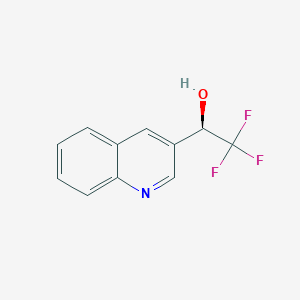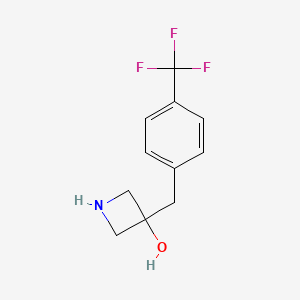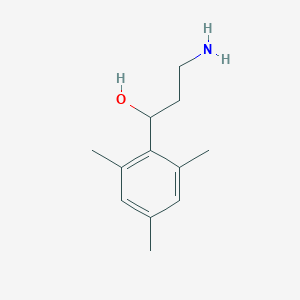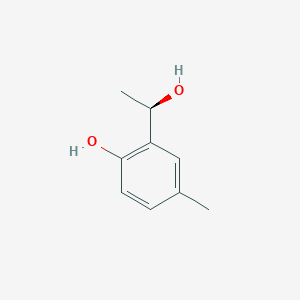
(r)-2-(1-Hydroxyethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Hydroxyethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group attached to the second carbon and a methyl group attached to the fourth carbon of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)-4-methylphenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For instance, the reduction of 2-acetyl-4-methylphenol with sodium borohydride in methanol can yield ®-2-(1-Hydroxyethyl)-4-methylphenol. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Hydroxyethyl)-4-methylphenol may involve catalytic hydrogenation of the corresponding ketone. This process can be carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to form the corresponding alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Acetyl-4-methylphenol
Reduction: 2-(1-Hydroxyethyl)-4-methylphenol
Substitution: Various substituted phenols depending on the reagent used
Aplicaciones Científicas De Investigación
®-2-(1-Hydroxyethyl)-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used as an intermediate in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(1-Hydroxyethyl)benzonitrile
- (s)-2-(1-Hydroxyethyl)-4-methylphenol
- 2-(1-Hydroxyethyl)-4-methylphenol
Uniqueness
®-2-(1-Hydroxyethyl)-4-methylphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methyl groups on the phenol ring also contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-[(1R)-1-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,10-11H,1-2H3/t7-/m1/s1 |
Clave InChI |
MJAVRHJREGOAGY-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)O)[C@@H](C)O |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



